2-(2',3',4'-Trihydroxybutyl)quinoxaline
CAS No.: 42015-38-3
Cat. No.: VC20751358
Molecular Formula: C12H14N2O3
Molecular Weight: 234.25 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 42015-38-3 |
---|---|
Molecular Formula | C12H14N2O3 |
Molecular Weight | 234.25 g/mol |
IUPAC Name | 4-quinoxalin-2-ylbutane-1,2,3-triol |
Standard InChI | InChI=1S/C12H14N2O3/c15-7-12(17)11(16)5-8-6-13-9-3-1-2-4-10(9)14-8/h1-4,6,11-12,15-17H,5,7H2 |
Standard InChI Key | KFKHJQAEESRVHL-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)N=CC(=N2)CC(C(CO)O)O |
Canonical SMILES | C1=CC=C2C(=C1)N=CC(=N2)CC(C(CO)O)O |
2-(2',3',4'-Trihydroxybutyl)quinoxaline, with the CAS number 42015-38-3, is a compound that has garnered attention in the field of food chemistry and pharmacology due to its formation from polysaccharides like homoglucans and lichenan. It is classified as a food metabolite and is synthesized through biochemical pathways involving various glucans. Its molecular formula is
, and it has a molecular weight of approximately 234.25 g/mol.
Synthesis and Formation
2-(2',3',4'-Trihydroxybutyl)quinoxaline can be synthesized from barley lichenan and other polysaccharides. The synthesis involves the breakdown of these polysaccharides into simpler components, which then react to form the quinoxaline structure.
Research indicates that the approximate molar ratios of 1,4- to 1,3-linkage in lichenan are about 2.2, while similar studies on scleroglucan reveal a branched structure contributing to quinoxaline formation .
Biological Activity and Pharmacological Evaluation
Recent studies have explored the biological activities associated with quinoxaline derivatives, including potential anxiolytic effects. For instance, research has shown that certain quinoxaline derivatives can exhibit significant anxiolytic properties when tested using standard behavioral assays such as the elevated plus maze and open field tests .
The pharmacological evaluation of quinoxaline derivatives often includes:
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In Vivo Testing: Assessing anxiolytic effects in animal models.
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ADMET Analysis: Evaluating absorption, distribution, metabolism, excretion, and toxicity profiles.
Research Findings
The following findings highlight the significance of quinoxaline compounds in pharmacological research:
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Anxiolytic Activity: Specific derivatives have been identified with promising anxiolytic effects comparable to standard medications like diazepam .
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Anticancer Potential: Quinoxalines have been investigated for their anticancer activities against various cell lines, showing moderate to high efficacy .
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Antimicrobial Properties: Some quinoxaline derivatives exhibit dual activity as both anticancer and antimicrobial agents .
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